molecular formula C18H19N3S B298480 3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione

3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione

Cat. No. B298480
M. Wt: 309.4 g/mol
InChI Key: USGXSIJFMLCDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyrazolo-triazole-thione core structure. The compound has been synthesized using various methods, and its mechanism of action, biochemical, and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione is not fully understood. However, studies have shown that the compound exerts its cytotoxic activity by inducing apoptosis in cancer cells. The compound has also been reported to inhibit the growth of cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. In addition to its anticancer activity, the compound has been reported to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione have been studied in vitro and in vivo. In vitro studies have shown that the compound exhibits cytotoxic activity against cancer cells and antimicrobial activity against various bacterial strains. In vivo studies have shown that the compound exhibits anticancer activity in animal models, where it has been reported to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione in lab experiments is its potential as an anticancer and antimicrobial agent. The compound has shown promising results in various studies, making it a potential candidate for further development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxic activity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione. One of the areas of research is the development of more potent analogs of the compound. Another area of research is the study of the compound's mechanism of action, which may lead to the development of new drugs with improved efficacy. Additionally, the compound's potential as an anti-inflammatory agent needs to be explored further. Finally, the compound's toxicity needs to be studied in more detail to determine its safety for use in humans.
In conclusion, 3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione is a promising compound with potential applications in various fields of science. The compound has shown cytotoxic and antimicrobial activity, making it a potential candidate for further development. However, its toxicity needs to be studied in more detail, and more potent analogs need to be developed to improve its efficacy.

Synthesis Methods

The synthesis of 3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione has been reported in the literature using different methods. One of the most commonly used methods is the reaction of 1,3-dimethyl-4-phenyl-5-pyrazolone with phenyl isothiocyanate and 4-methylbenzaldehyde in the presence of sodium methoxide. Another method involves the reaction of 5-phenyl-1H-tetrazole-1-thiol with 4-methylbenzaldehyde and 1,3-dimethyl-4-phenyl-5-pyrazolone in the presence of potassium carbonate. Both methods have been reported to produce the desired compound in good yields.

Scientific Research Applications

The compound 3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione has been studied extensively for its potential applications in various fields of science. One of the primary areas of research is its application as an anticancer agent. Studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been studied for its potential as an antimicrobial agent, where it has shown activity against various bacterial strains. Additionally, the compound has been studied for its potential as an anti-inflammatory agent, where it has shown promising results.

properties

Product Name

3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione

Molecular Formula

C18H19N3S

Molecular Weight

309.4 g/mol

IUPAC Name

1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione

InChI

InChI=1S/C18H19N3S/c1-14-8-10-15(11-9-14)17-19-12-5-13-20(19)18(22)21(17)16-6-3-2-4-7-16/h2-4,6-11,17H,5,12-13H2,1H3

InChI Key

USGXSIJFMLCDMC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2N3CCCN3C(=S)N2C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2N3CCCN3C(=S)N2C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.